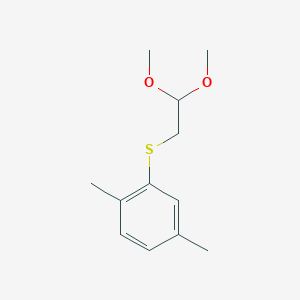

(2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane

Beschreibung

(2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane is an organosulfur compound characterized by a sulfur atom bridging a 2,5-dimethylphenyl group and a 2,2-dimethoxyethyl moiety. The 2,5-dimethylphenyl group contributes steric bulk and lipophilicity, while the dimethoxyethyl chain may enhance solubility in polar solvents.

Eigenschaften

Molekularformel |

C12H18O2S |

|---|---|

Molekulargewicht |

226.34 g/mol |

IUPAC-Name |

2-(2,2-dimethoxyethylsulfanyl)-1,4-dimethylbenzene |

InChI |

InChI=1S/C12H18O2S/c1-9-5-6-10(2)11(7-9)15-8-12(13-3)14-4/h5-7,12H,8H2,1-4H3 |

InChI-Schlüssel |

GKSITENJWUWDHU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C)SCC(OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of (2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane involves several steps. One common method includes the reaction of 2,5-dimethylphenylthiol with 2,2-dimethoxyethanol in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Analyse Chemischer Reaktionen

(2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfane group to thiols or other reduced forms using reducing agents like lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

(2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Wirkmechanismus

The mechanism of action of (2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane involves its interaction with specific molecular targets and pathways. The sulfane group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

The position and nature of substituents on aromatic rings significantly influence chemical reactivity and biological activity. For example:

- N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) due to the electron-donating methyl groups at the 2,5-positions, which enhance lipophilicity and stabilize interactions with photosystem II .

- (2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane () replaces methyl groups with fluorine atoms.

Table 1: Substituent Impact on Key Properties

| Compound | Substituents (Phenyl Ring) | LogP (Predicted) | Key Application/Activity |

|---|---|---|---|

| (2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane | 2,5-dimethyl | ~3.2* | Potential herbicide intermediate |

| (2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane | 2,5-difluoro | ~2.8* | Solvent/synthetic intermediate |

| N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-dimethyl | ~3.5 | PET inhibitor (IC₅₀ ~10 µM) |

*Predicted using fragment-based methods due to lack of experimental data.

Functional Group Comparisons

- Sulfane vs. Carboxamide : Sulfanes (C–S–C) differ from carboxamides (CONH–) in electronic properties. Sulfanes are less polar but more resistant to hydrolysis, making them suitable for environments requiring chemical stability. Carboxamides, however, engage in hydrogen bonding, enhancing target specificity (e.g., PET inhibition in ) .

- Ether vs. Sulfane : Ethers (C–O–C) like dimethoxyethyl groups improve solubility in polar solvents, whereas sulfanes offer greater nucleophilic reactivity at the sulfur atom .

Table 2: Functional Group Influence on Reactivity

| Functional Group | Bond Type | Polarity | Reactivity | Example Application |

|---|---|---|---|---|

| Sulfane (C–S–C) | Covalent | Low | Nucleophilic substitution | Agrochemical intermediates |

| Carboxamide | Polar | High | Hydrogen bonding, enzyme binding | Enzyme inhibitors |

| Ether | Polar | Moderate | Solvent compatibility | Reaction media |

Agrochemical Potential

The 2,5-dimethylphenyl group aligns with active substituents in N-(disubstituted-phenyl)carboxamides, which disrupt photosynthesis . However, the sulfane group’s reduced polarity may limit bioavailability compared to carboxamides.

Biologische Aktivität

(2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C12H18O2S

- Molecular Weight : 230.34 g/mol

- IUPAC Name : (2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane

The biological activity of (2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane is primarily attributed to its ability to interact with various biological targets. The compound may function as an enzyme inhibitor or modulator of cellular signaling pathways. Preliminary studies suggest that it can interfere with metabolic processes by forming adducts with key biomolecules.

Biological Activities

Research indicates that (2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic functions.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.

- Anti-inflammatory Effects : Research indicates that (2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane can modulate inflammatory pathways, potentially reducing inflammation in various models.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of (2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations of 50 µg/mL and above.

-

Oxidative Stress Reduction :

- In a model of oxidative stress induced by hydrogen peroxide in cultured human cells, treatment with the compound resulted in a marked decrease in reactive oxygen species (ROS) levels and improved cell viability.

-

Inflammation Modulation :

- In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of (2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Comparative Analysis

To understand the uniqueness of (2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane in comparison to similar compounds, a table summarizing the biological activities of related sulfane compounds is presented below:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| (2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane | Yes | Yes | Yes |

| Benzyl sulfide | Moderate | No | No |

| Propyl sulfide | Yes | Yes | Moderate |

| Phenyl sulfide | No | Moderate | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.